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molecular formula C9H10N2O2S B8667962 N-(3-Cyano-4-ethoxythiophen-2-yl)acetamide CAS No. 105558-75-6

N-(3-Cyano-4-ethoxythiophen-2-yl)acetamide

Cat. No. B8667962
M. Wt: 210.26 g/mol
InChI Key: MOZWQDUCJWUPNI-UHFFFAOYSA-N
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Patent
US05206375

Procedure details

100 parts of anhydrous sodium acetate are introduced into 400 parts by volume of acetic anhydrice, 168 parts of 2-amino-3-cyano-4-ethoxythiophene are added and the mixture is refluxed for 4 hours. Thereafter, 800 parts of water are added dropwise to the hot mixture, the mixture is left to cool and the product is filtered off under suction, washed with water and dried to give 194 parts of 2-acetylamino-3-cyano-4-ethoxythiophene of melting point 242°-243° C. (from acetic acid).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:3])[CH3:2].[Na+].CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.[NH2:30][C:31]1[S:32][CH:33]=[C:34]([O:38][CH2:39][CH3:40])[C:35]=1[C:36]#[N:37]>O>[C:1]([NH:30][C:31]1[S:32][CH:33]=[C:34]([O:38][CH2:39][CH3:40])[C:35]=1[C:36]#[N:37])(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(C1C#N)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
the mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the product is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(C1C#N)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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